![molecular formula C19H18O7S B2802834 Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate CAS No. 384359-44-8](/img/structure/B2802834.png)
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate
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Description
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate, also known as MSOB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. MSOB belongs to the class of benzofuran derivatives, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Scientific Research Applications
Synthesis and Characterization
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate and its derivatives have been synthesized and characterized, highlighting their structural and chemical properties. For instance, the synthesis of benzofuran derivatives such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates and their biological activities have been explored, indicating their potential in various scientific applications. These studies provide a foundation for understanding the chemical behavior and potential applications of these compounds in further scientific research (Mubarak et al., 2007).
Crystal Structure Analysis
Crystal structure analysis has played a crucial role in understanding the molecular configuration and interaction of benzofuran derivatives. For example, studies on compounds such as 2-(5-fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid have shed light on how carboxyl groups are involved in intermolecular hydrogen bonds, which influence the molecular packing and stability of these compounds. These insights are critical for designing compounds with desired physical and chemical properties (Choi et al., 2009).
Biological Activities
The biological activities of benzofuran derivatives have been extensively studied, with some compounds showing promising results in inhibiting β-amyloid aggregation, a key factor in the development of Alzheimer's disease. The synthesis of specific benzofuran compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, and their role as β-amyloid aggregation inhibitors highlight the therapeutic potential of these compounds in neurodegenerative disease research (Choi et al., 2003).
Antimicrobial and Antioxidant Studies
Further research has explored the antimicrobial and antioxidant properties of benzofuran derivatives, revealing their potential in developing new therapeutic agents. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their analogs have demonstrated significant antibacterial, antifungal, and antioxidant activities, underscoring their potential in medicinal chemistry and pharmaceutical research (Raghavendra et al., 2016).
properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-methylsulfonyloxy-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7S/c1-4-24-19(20)17-15-11-14(26-27(3,21)22)9-10-16(15)25-18(17)12-5-7-13(23-2)8-6-12/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGWEJGJDXZURX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OS(=O)(=O)C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methoxyphenyl)-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate |
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